3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride
CAS No.:
Cat. No.: VC20448708
Molecular Formula: C14H16ClN3O3
Molecular Weight: 309.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClN3O3 |
|---|---|
| Molecular Weight | 309.75 g/mol |
| IUPAC Name | 3-[4-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
| Standard InChI | InChI=1S/C14H15N3O3.ClH/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19;/h1-3,10H,4-7,15H2,(H,16,18,19);1H |
| Standard InChI Key | NAQBUFLCOIBAAR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s molecular formula, C₁₄H₁₆ClN₃O₃, reflects its hybrid structure combining a piperidine-2,6-dione ring (C₅H₅NO₂) with a 7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl group (C₈H₈N₂O). The hydrochloride salt adds a chlorine atom, increasing its molecular weight to 309.75 g/mol compared to the free base (273.29 g/mol) . Key structural features include:
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Piperidine-2,6-dione: A six-membered ring with two ketone groups at positions 2 and 6, contributing to hydrogen-bonding interactions .
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Isoindolinone: A bicyclic system with a lactam group, enhancing rigidity and π-π stacking potential .
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Aminomethyl substituent: A primary amine at the 7-position of the isoindolinone, enabling covalent modifications or salt formation.
The stereochemistry remains unspecified in publicly available data, though related compounds like lenalidomide exhibit (3R)-configured piperidine rings .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O₃ | |
| Molecular Weight | 309.75 g/mol | |
| IUPAC Name | 3-[4-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione; hydrochloride | |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN.Cl | |
| PubChem CID | 165895716 |
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR): While experimental spectra are unavailable, computational predictions using the SMILES string suggest:
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¹H NMR: Resonances for the piperidine ring (δ 2.5–3.5 ppm), isoindolinone aromatic protons (δ 7.0–7.5 ppm), and aminomethyl group (δ 3.1–3.3 ppm) .
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¹³C NMR: Carbonyl signals at δ 170–175 ppm (piperidine-2,6-dione) and δ 165–168 ppm (isoindolinone lactam) .
Mass Spectrometry: The molecular ion [M+H]⁺ is predicted at m/z 310.75, with fragmentation patterns dominated by loss of HCl (Δ m/z 36.46).
Synthesis and Derivative Chemistry
Synthetic Routes
Though explicit protocols are proprietary, retrosynthetic analysis suggests:
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Isoindolinone Formation: Cyclization of 2-cyanobenzylamine derivatives under acidic conditions .
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Piperidine-2,6-dione Coupling: Mitsunobu or Ullmann-type reactions to link the isoindolinone to the piperidine core .
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Hydrochloride Salt Formation: Treatment with HCl in polar solvents like ethanol or water.
Pharmacological and Biological Activity
Preclinical Findings
In Silico Predictions:
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LogP: 1.2–1.5 (moderate lipophilicity).
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Targets: Predicted affinity for phosphodiesterase 4 (PDE4) and histone deacetylases (HDACs) .
In Vitro Data:
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Cytotoxicity: IC₅₀ = 12 μM in multiple myeloma cell lines (MM1.S) .
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HbF Induction: 2.1-fold increase in fetal hemoglobin in erythroid progenitors at 10 μM .
Applications in Research and Development
Drug Discovery
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Scaffold for Analog Synthesis: Modifications at the isoindolinone 4-position or piperidine nitrogen show enhanced PDE4 inhibition .
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PROTAC Development: Integration into proteolysis-targeting chimeras for targeted protein degradation .
Material Science
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Coordination Polymers: Self-assembly with Cu(II) or Zn(II) yields porous frameworks for gas storage.
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